1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine typically involves the condensation of 5-ethylthiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Methylthiophen-2-yl)methyl)-1h-pyrazol-4-amine
- 1-((5-Propylthiophen-2-yl)methyl)-1h-pyrazol-4-amine
- 1-((5-Butylthiophen-2-yl)methyl)-1h-pyrazol-4-amine
Uniqueness
1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific ethyl substitution on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-[(5-ethylthiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-9-3-4-10(14-9)7-13-6-8(11)5-12-13/h3-6H,2,7,11H2,1H3 |
InChI Key |
MDKYPRSJADADCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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